N~2~-benzyl-N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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Overview
Description
N~2~-benzyl-N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is a complex organic compound with the molecular formula C20H22Cl2N2O3S It is characterized by the presence of a benzyl group, a cyclopentyl group, and a sulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of N2-benzyl-N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopentyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Substituted benzyl or cyclopentyl derivatives.
Scientific Research Applications
N~2~-benzyl-N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-benzyl-N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The sulfonyl group is known to play a crucial role in binding to the active site of enzymes, thereby modulating their activity. The benzyl and cyclopentyl groups contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N-cyclopentyl-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
- N~2~-benzyl-N-cyclopentyl-N~2~-(4-chlorobenzene-1-sulfonyl)glycinamide
Uniqueness
N~2~-benzyl-N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-16-10-11-18(22)19(12-16)28(26,27)24(13-15-6-2-1-3-7-15)14-20(25)23-17-8-4-5-9-17/h1-3,6-7,10-12,17H,4-5,8-9,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXSEWZTAVKRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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